AZD0156

Beschreibung

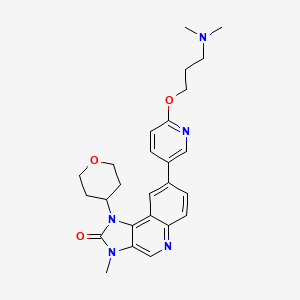

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O3/c1-29(2)11-4-12-34-24-8-6-19(16-28-24)18-5-7-22-21(15-18)25-23(17-27-22)30(3)26(32)31(25)20-9-13-33-14-10-20/h5-8,15-17,20H,4,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTRIQLYUAFVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821428-35-6 | |

| Record name | AZD-0156 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1821428356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-0156 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T0XWC07Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD0156: A Selective ATM Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0156 is an orally bioavailable and selective small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] ATM is a serine/threonine protein kinase that is activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2][3] In many cancers, the DDR pathway is dysregulated, making tumors reliant on specific repair pathways and thus vulnerable to their inhibition. By targeting ATM, this compound has the potential to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy, and to exploit synthetic lethality in tumors with specific genetic backgrounds, such as those with BRCA mutations.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of ATM kinase.[6] By binding to the ATP-binding site of ATM, this compound prevents the autophosphorylation of ATM at Serine 1981, a key step in its activation.[4][7] This inhibition abrogates the downstream signaling cascade, preventing the phosphorylation of key substrates such as CHK2, KAP1, and RAD50.[4] The consequence of this inhibition is the disruption of DNA damage-induced cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents.[4][6]

Quantitative Data Summary

The preclinical efficacy of this compound has been characterized by its potent and selective inhibition of ATM kinase and its ability to potentiate the effects of other anti-cancer agents. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Cell Line | Value | Assay Description |

| IC50 (ATM inhibition) | HT29 | 0.58 nM | Inhibition of ATM auto-phosphorylation at Ser1981 following irradiation.[4][7] |

| Selectivity | Various | >1,000-fold vs. ATR, mTOR, PI3K-alpha | Cellular assays measuring the activity of related kinases.[4][7] |

Table 2: Preclinical Efficacy of this compound in Combination Therapies

| Combination Agent | Cancer Type | Model | Effect |

| Olaparib | Triple-Negative Breast Cancer | Patient-Derived Xenograft (HBCx-10, BRCA2 mut) | Improved efficacy of olaparib.[4] |

| Olaparib | Lung, Gastric, Breast Cancer | Cell Line Panel | Potentiation of olaparib's effects.[1][4] |

| Irradiation | Non-Small Cell Lung Cancer | Xenograft (NCI-H441) | Enhanced tumor growth inhibitory effects of radiation.[1][4] |

| Irinotecan | Colorectal Cancer | Patient-Derived Xenograft | Active combination in preclinical models.[8][9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to characterize this compound.

ATM Kinase Inhibition Assay (Western Blotting)

This assay is used to determine the ability of this compound to inhibit the phosphorylation of ATM and its downstream substrates.

-

Cell Culture and Treatment:

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-ATM (Ser1981)

-

Total ATM

-

Phospho-CHK2 (Thr68)

-

Phospho-KAP1 (Ser824)

-

Phospho-RAD50

-

γH2AX (a marker of DNA double-strand breaks)[4]

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an appropriate imaging system.

-

Cell Viability and Proliferation Assays

These assays assess the impact of this compound, alone or in combination, on cancer cell growth and survival.

-

Colony Formation Assay:

-

Seed cells at a low density in 6-well plates.

-

Treat cells with this compound and/or a combination agent (e.g., olaparib, radiation).[4]

-

Allow cells to grow for 7-14 days until visible colonies form.[4]

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies to determine the surviving fraction.

-

-

Sytox Green Proliferation Assay:

-

Seed cells in 96-well plates.

-

Treat cells with a dose range of this compound and/or a combination agent.

-

After the desired incubation period (e.g., 5-8 days), lyse the cells and stain with Sytox Green, a fluorescent dye that binds to DNA.[7]

-

Measure fluorescence to determine the relative cell number and calculate GI50 (50% growth inhibition) values.[7]

-

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of this compound.

-

Tumor Implantation:

-

Drug Administration:

-

Randomize mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, combination of this compound and agent).

-

Administer this compound orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[7]

-

Administer the combination agent according to its established protocol (e.g., olaparib at 50 mg/kg, orally; irradiation at 2 Gy daily for 5 days).[4][7]

-

-

Efficacy Assessment:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for pATM).[4]

-

Visualizations

Signaling Pathway

Caption: ATM Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship

Caption: Mechanism of action of this compound leading to therapeutic sensitization.

Conclusion

This compound is a highly potent and selective ATM kinase inhibitor with a well-defined mechanism of action. Preclinical data strongly support its potential as a sensitizing agent in combination with DNA-damaging therapies such as PARP inhibitors, chemotherapy, and radiation. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a promising anti-cancer therapeutic. Ongoing clinical trials will be crucial in determining its safety and efficacy in patients.[1][4]

References

- 1. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATM Kinase Inhibitor this compound | Semantic Scholar [semanticscholar.org]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. [PDF] Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically | Semantic Scholar [semanticscholar.org]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

Preclinical Profile of AZD0156: A-Technical Whitepaper on a Potent and Selective ATM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD0156 is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] Preclinical research has demonstrated its potential as a powerful agent to enhance the efficacy of DNA-damaging therapies, including radiation and PARP inhibitors.[1][2][5][6][7] This document provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its evaluation. The findings underscore the therapeutic potential of this compound in oncology, particularly in combination strategies.

Introduction

The DNA damage response is a complex network of signaling pathways that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity.[1] In many cancers, alterations in DDR pathways contribute to genomic instability and tumor progression.[1] The ATM kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[8][9] Inhibition of ATM presents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. This compound was developed as a highly potent and selective inhibitor of ATM, with favorable physicochemical and pharmacokinetic properties for clinical development.[1][6]

Mechanism of Action

This compound functions by targeting and binding to ATM, thereby inhibiting its kinase activity.[9] This action prevents the downstream signaling cascade that is normally initiated in response to DNA DSBs.[9] The inhibition of ATM-mediated signaling leads to a failure in the activation of DNA damage checkpoints, disruption of DNA repair processes, and can ultimately induce apoptosis in tumor cells.[3][4][9] By abrogating the ATM-dependent signaling pathway, this compound can sensitize cancer cells to the effects of chemotherapy and radiotherapy.[9]

In Vitro Efficacy

Potency and Selectivity

This compound has demonstrated sub-nanomolar potency in cell-based assays measuring the inhibition of ATM auto-phosphorylation at serine 1981.[1][4] It exhibits high selectivity for ATM, with over 1000-fold greater selectivity against other related kinases in the PI3K-like kinase (PIKK) family, such as ATR and mTOR.[1][4]

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 0.58 nM | HT29 | Inhibition of ATM auto-phosphorylation (Ser1981) | [1][3][4] |

| Selectivity vs. ATR | >1000-fold | - | Kinase activity assay | [1] |

| Selectivity vs. mTOR | >1000-fold | - | Kinase activity assay | [1] |

| Selectivity vs. PI3K-alpha | >1000-fold | - | Kinase activity assay | [1] |

Combination with Olaparib

Preclinical studies have extensively evaluated the synergistic effects of this compound in combination with the PARP inhibitor olaparib.[1][5][6] In various cancer cell lines, including triple-negative breast cancer (TNBC), gastric cancer, and non-small cell lung cancer, this compound has been shown to potentiate the cytotoxic effects of olaparib.[1][8] This potentiation is attributed to the ability of this compound to impede the repair of olaparib-induced DNA damage, leading to an increase in DNA double-strand breaks, cell cycle arrest, and apoptosis.[1][2][5][6][7]

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| FaDu (ATM proficient) | Head and Neck | This compound + Olaparib | Potentiation of olaparib-induced cell death | [1][6] |

| FaDu (ATM knockout) | Head and Neck | This compound + Olaparib | No potentiation effect observed | [6] |

| Various | TNBC, Gastric, NSCLC | This compound (33 nmol/L) + Olaparib | Potentiation of olaparib's growth inhibitory effects | [1] |

Radiosensitization

This compound has been demonstrated to be a potent radiosensitizer in vitro.[1][6] Pre-treatment with low doses of this compound was shown to abrogate irradiation-induced ATM signaling.[1][2][5][6] In melanoma cell lines, this compound exhibited a synergistic radiosensitizing effect, while showing minimal toxicity to healthy fibroblasts.[10] This combination leads to increased cell death and a significant G2/M cell cycle block in cancer cells.[10]

In Vivo Efficacy

Combination with Olaparib in Xenograft Models

In vivo studies using patient-derived xenograft (PDX) models of triple-negative breast cancer have shown that the combination of this compound and olaparib leads to improved efficacy compared to olaparib alone.[1][5]

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| HBCx-10 (BRCA2 and TP53 mutant) | TNBC | This compound + Olaparib | Enhanced anti-tumor effect | [8] |

| Two PDX models | TNBC | This compound + Olaparib | Improved efficacy of olaparib | [1][2][5] |

Combination with Irinotecan in Colorectal Cancer Models

In preclinical models of colorectal cancer, single-agent this compound showed limited activity.[5][8] However, when combined with irinotecan (or its active metabolite SN38), enhanced anti-proliferative effects and increased tumor growth inhibition were observed in both cell lines and patient-derived xenograft models.[8][11][12] The combination resulted in an increased G2/M arrest.[8][12]

| Model Type | Cancer Type | Treatment | Effect | Reference |

| 12 CRC cell lines | Colorectal Cancer | This compound + SN38 | Enhanced cellular proliferation and regrowth inhibition | [8][11][12] |

| 4 CRC PDX models | Colorectal Cancer | This compound + Irinotecan | Increased tumor growth inhibition | [8][11][12] |

Radiosensitization in Xenograft Models

Systemic delivery of this compound in a lung xenograft model demonstrated an enhancement of the tumor growth inhibitory effects of radiation treatment.[1][2][5][6]

Experimental Protocols

In Vitro Proliferation Assay (Sytox Green)

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates.

-

Dosing: Cells were treated with increasing doses of olaparib with or without a fixed concentration of this compound (e.g., 33 nmol/L).[1]

-

Incubation: Plates were incubated for 5 to 8 days, depending on the cell doubling rate.[1]

-

Staining: Cell number was determined using the Sytox Green assay.

-

Analysis: Growth inhibition (GI50) values were calculated from the growth inhibition curves generated using GraphPad Prism.[1]

Western Blotting for Phospho-ATM

-

Cell Treatment: Cells (e.g., FaDu WT and KO) were pretreated with increasing doses of this compound for 1 hour.[1][6]

-

Lysis: Whole-cell lysates were generated 1 hour post-irradiation.[1][6]

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: Membranes were probed with primary antibodies against phosphorylated ATM substrates (e.g., pATM Ser1981, pCHK2-T68) and loading controls.[1]

-

Detection: Signals were detected and quantified.

In Vivo Xenograft Studies

-

Tumor Implantation: Patient-derived or cell-line-derived tumor fragments/cells were implanted into immunocompromised mice.

-

Tumor Growth: Tumors were allowed to grow to a specified size.

-

Treatment Groups: Mice were randomized into vehicle control, single-agent (this compound, olaparib, or irinotecan), and combination treatment groups.[6][8]

-

Dosing: Drugs were administered orally according to the specified schedule.[6]

-

Tumor Measurement: Tumor volume was measured regularly.

-

Pharmacodynamic Analysis: Tumor tissues were collected for biomarker analysis (e.g., Western blotting, immunofluorescence for γH2AX and p-RAD50).[6][8]

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits ATM, blocking the DNA damage response to DSBs.

Caption: Workflow for assessing in vivo efficacy of this compound in xenograft models.

Conclusion

The preclinical data for this compound strongly support its role as a potent and selective ATM inhibitor with significant potential to enhance the efficacy of DNA-damaging cancer therapies. Its ability to synergize with PARP inhibitors and radiation in a variety of cancer models highlights a promising path for clinical investigation. The detailed experimental protocols and mechanistic insights provided in this document offer a solid foundation for further research and development of this compound as a novel oncology therapeutic. Phase I clinical trials have been initiated to evaluate this compound, both as a monotherapy and in combination with other agents.[1][2][5][6][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. [PDF] Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically | Semantic Scholar [semanticscholar.org]

- 8. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. Tumor-specific radiosensitizing effect of the ATM inhibitor this compound in melanoma cells with low toxicity to healthy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - ProQuest [proquest.com]

- 12. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AZD0156 on Tumor Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0156 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3][4] By targeting ATM, this compound disrupts the signaling cascade that allows cancer cells to repair DNA double-strand breaks (DSBs), ultimately leading to cell cycle arrest and apoptosis.[1][2][3][5] This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis in tumor cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of ATM kinase activity, which is central to the cellular response to DNA DSBs.[1][2][3] In the presence of DNA damage, ATM is activated and phosphorylates a range of downstream substrates, including CHK2 and p53, to initiate cell cycle checkpoints and DNA repair.[5] By inhibiting ATM, this compound prevents these crucial signaling events. This disruption of the DDR pathway is particularly effective in sensitizing cancer cells to DNA-damaging agents, such as PARP inhibitors (e.g., olaparib) and radiation therapy.[1][2][3][6] The accumulation of unrepaired DNA damage leads to genomic instability, mitotic catastrophe, and ultimately, the induction of apoptosis.[1][2]

Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified in various preclinical studies, primarily in combination with other anti-cancer agents. The following tables summarize key findings from these studies.

Table 1: Induction of Apoptosis by this compound in Combination with Olaparib in FaDu WT Cells

| Treatment Condition (96 hours) | Fold Increase in Cleaved Caspase-3/7 Signal (relative to control) | Reference |

| Olaparib (1 µmol/L) | Small increase | [1][2][7] |

| This compound (30 nmol/L) | Small increase | [1][2][7] |

| Olaparib (1 µmol/L) + this compound (30 nmol/L) | 4-fold increase | [1][2][7] |

Table 2: Effect of this compound and Olaparib on Cell Cycle Distribution in FaDu WT Cells

| Treatment Condition (24 hours) | Percentage of Cells in G2/M Phase | Reference |

| Control | ~20% | [1][7] |

| Olaparib | Modest effect | [1][7] |

| Olaparib + this compound (30 nmol/L) | >50% | [1][7] |

Table 3: Impact of this compound and SN38 on Cell Cycle Progression in Colorectal Cancer (CRC) Cell Lines

| Cell Line | Treatment | Change in Cell Cycle Phase | Reference |

| HCT8, RKO, LOVO, HT29 | This compound + SN38 | Statistically significant increase in G2/M arrest | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound-induced apoptosis is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and key experimental workflows.

Detailed Experimental Protocols

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol is a reliable method for identifying early and late apoptotic cells.[8][9][10]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in your target cells by treating them with the desired concentrations of this compound, alone or in combination with other agents, for the specified duration. Include appropriate vehicle-treated controls.

-

Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS. Centrifuge and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells.

-

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11][12][13][14][15]

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates suitable for luminescence readings

-

Plate shaker

-

Luminometer

Procedure:

-

Cell Plating and Treatment: Plate cells at the desired density in a white-walled 96-well plate and treat them with this compound and/or other compounds.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Equilibration: Remove the 96-well plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mixing: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds to 2 minutes to induce cell lysis.

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Western Blotting for Cleaved Caspase-3

This technique allows for the detection of the active, cleaved form of caspase-3, a hallmark of apoptosis.[16][17][18][19]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody against cleaved caspase-3 (e.g., Asp175)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The presence of a band at the expected molecular weight for cleaved caspase-3 (typically 17-19 kDa) indicates apoptosis.

Conclusion

This compound, as a potent ATM inhibitor, effectively induces apoptosis in tumor cells, particularly when combined with DNA-damaging agents like PARP inhibitors or radiation. Its mechanism of action, centered on the disruption of the DNA damage response, leads to an accumulation of DNA double-strand breaks, cell cycle arrest at the G2/M phase, and subsequent activation of the apoptotic cascade. The experimental protocols detailed in this guide provide robust methods for quantifying the apoptotic effects of this compound and elucidating its impact on key signaling pathways. This comprehensive understanding is vital for the continued development and clinical application of this compound as a promising anti-cancer therapeutic.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor-specific radiosensitizing effect of the ATM inhibitor this compound in melanoma cells with low toxicity to healthy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]

- 10. bosterbio.com [bosterbio.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. ulab360.com [ulab360.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 15. biocompare.com [biocompare.com]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD0156 and Synthetic Lethality: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD0156, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, and its application in cancer research through the principle of synthetic lethality. This document details the core mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and Synthetic Lethality

This compound is an orally bioavailable and highly selective inhibitor of ATM, a critical serine/threonine kinase that orchestrates the DNA damage response (DDR) pathway, particularly in response to DNA double-strand breaks (DSBs).[1][2][3][4] By inhibiting ATM, this compound disrupts the signaling cascade that leads to cell cycle arrest, DNA repair, and apoptosis, thereby sensitizing cancer cells to DNA-damaging agents.

The concept of synthetic lethality is a cornerstone of targeted cancer therapy. It describes a situation where the loss of function of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not.[5] In the context of cancer, this can be exploited by targeting a DDR pathway with a drug in cancer cells that already have a deficiency in another DDR pathway. A prime example of this is the use of PARP inhibitors in cancers with BRCA1 or BRCA2 mutations.[1][5] this compound leverages this principle by inducing a synthetic lethal phenotype in tumors with existing DDR defects or in combination with other agents that induce DNA damage or inhibit parallel repair pathways.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound, providing insights into its potency, selectivity, and efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (µM) | Reference |

| ATM | Cell-based | 0.00058 | [1] |

| ATR | Cell-based | 6.2 | [1] |

| mTOR | Cell-based | 0.61 | [1] |

| PI3Kα | Cell-based | 1.4 | [1] |

| DNA-PK | Enzyme | 0.14 | [1] |

Table 2: Preclinical Efficacy of this compound in Combination Therapies

| Cancer Model | Combination Agent | Effect | Reference |

| Colorectal Cancer (CRC) Cell Lines (HCT8, RKO, LOVO, HT29) | SN38 (active metabolite of irinotecan) | Decreased proliferation and cellular regrowth | [1] |

| CRC Patient-Derived Xenograft (PDX) Models | Irinotecan | Tumor growth inhibition | [1] |

| Triple-Negative Breast Cancer (TNBC) Xenografts (HBCx-10, BRCA2 and TP53 mutant) | Olaparib | Enhanced tumor growth inhibition | [1] |

| Lung, Gastric, and Breast Cancer Cell Lines | Olaparib | Potentiated cytotoxic effects | [2] |

| NCI-H441 Lung Xenograft | Irradiation (2 Gy/day for 5 days) | Enhanced tumor growth inhibitory effects | [2] |

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway in DNA Damage Response

ATM plays a central role in the cellular response to DNA double-strand breaks. Upon activation, it phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, promote DNA repair, or induce apoptosis if the damage is irreparable.

Caption: ATM activation and downstream signaling in response to DNA DSBs.

Synthetic Lethality with this compound and PARP Inhibition

The combination of this compound with a PARP inhibitor, such as olaparib, creates a synthetic lethal interaction in cancer cells. PARP inhibitors trap PARP on single-strand DNA breaks, which can lead to the formation of DSBs during replication. In normal cells, these DSBs are repaired by ATM-dependent homologous recombination. However, in the presence of this compound, this repair pathway is blocked, leading to genomic instability and cell death.

Caption: Mechanism of synthetic lethality induced by this compound and Olaparib.

General Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound, both as a single agent and in combination, typically follows a multi-step workflow from in vitro characterization to in vivo efficacy studies.

Caption: A typical workflow for the preclinical assessment of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well plates

-

This compound and other compounds for combination studies

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound and/or combination agents in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control. Incubate for 72-96 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine IC50 values using non-linear regression analysis. For combination studies, synergy can be assessed using models like the Bliss Additivity model.[1]

Western Blotting for DDR Markers

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the ATM signaling pathway, confirming target engagement and downstream effects of this compound.[2]

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pATM (Ser1981), anti-ATM, anti-γH2AX, anti-pCHK2 (Thr68), anti-CHK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse cells in protein lysis buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Signal Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Studies

In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological context.[6][7] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are utilized.[8][9]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Cancer cells or patient tumor fragments

-

This compound and combination agents formulated for oral gavage or other appropriate routes of administration

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Implantation:

-

CDX: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of the mice.

-

PDX: Surgically implant small fragments of a patient's tumor subcutaneously.[2]

-

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Drug Administration: Administer this compound and/or combination agents according to the planned dosing schedule (e.g., once or twice daily oral gavage).[2] A vehicle control group must be included.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and mouse body weight 2-3 times per week.

-

Efficacy Endpoints: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowed size. The primary endpoint is typically tumor growth inhibition (TGI).

-

Pharmacodynamic and Toxicity Analysis: At the end of the study, tumors and organs can be harvested for biomarker analysis (e.g., by western blot or immunohistochemistry) and toxicity assessment.

Conclusion

This compound is a promising therapeutic agent that effectively targets the ATM kinase, a central player in the DNA damage response. Its ability to induce synthetic lethality, particularly in combination with PARP inhibitors and DNA-damaging chemotherapy, provides a strong rationale for its continued investigation in various cancer types. The experimental protocols and data presented in this guide offer a framework for researchers and drug developers to further explore the potential of this compound in preclinical and clinical settings. Further research is warranted to identify predictive biomarkers to select patients most likely to benefit from this compound-based therapies.[10]

References

- 1. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic Lethality through the Lens of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. startresearch.com [startresearch.com]

- 9. crownbio.com [crownbio.com]

- 10. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD0156: A Technical Overview of its Impact on ATM-Mediated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZD0156, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical signaling protein in the DNA Damage Response (DDR), and its inhibition represents a promising strategy in cancer therapy. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the complex signaling pathways involved.

Introduction: ATM Kinase and the Role of this compound

The Ataxia-Telangiectasia Mutated (ATM) protein is a serine/threonine kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1][2][3] Upon detection of DSBs, ATM is activated through autophosphorylation and initiates a signaling cascade that coordinates DNA repair, cell cycle checkpoint activation, and, if the damage is too severe, apoptosis.[1][4][5]

This compound is an orally bioavailable and highly selective inhibitor of ATM kinase activity.[6][7][8] By targeting ATM, this compound prevents the activation of downstream DNA damage signaling, thereby disrupting the repair of DSBs and sensitizing cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[8][9] Preclinical studies have demonstrated that this compound can potentiate the effects of therapies such as PARP inhibitors (e.g., olaparib) and chemotherapy agents (e.g., irinotecan).[10]

Mechanism of Action of this compound

This compound functions by binding to the ATP-binding pocket of the ATM kinase, which prevents its catalytic activity.[4] This inhibition abrogates the downstream signaling cascade that is normally initiated in response to DNA double-strand breaks.

Key consequences of ATM inhibition by this compound include:

-

Inhibition of ATM Autophosphorylation: this compound prevents the autophosphorylation of ATM at serine 1981, a crucial step in its activation.[1][9]

-

Suppression of Downstream Substrate Phosphorylation: The inhibitor blocks the phosphorylation of numerous downstream targets of ATM. This includes Checkpoint Kinase 2 (CHK2), KAP1, and RAD50, which are all involved in cell cycle control and DNA repair.[1]

-

Disruption of DNA Damage Repair: By inhibiting the ATM pathway, this compound impedes the efficient repair of DNA double-strand breaks.[6][9] This leads to an accumulation of DNA damage.

-

Abrogation of Cell Cycle Checkpoints: The inhibition of ATM prevents the activation of cell cycle checkpoints, particularly the G2/M checkpoint, allowing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and cell death.[10][11]

-

Induction of Apoptosis: The accumulation of unrepaired DNA damage and cell cycle dysregulation ultimately triggers programmed cell death (apoptosis) in cancer cells.[6][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. adrenomedullin-1-12-human.com [adrenomedullin-1-12-human.com]

- 5. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of the ATM Inhibitor this compound: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Facebook [cancer.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Antineoplastic Potential of AZD0156: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0156 is an orally bioavailable and highly selective small molecule inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] ATM plays a pivotal role in detecting and signaling the presence of DNA double-strand breaks (DSBs), thereby orchestrating a network of cellular processes including cell cycle arrest, DNA repair, and apoptosis.[4] In the context of oncology, the inhibition of ATM represents a promising therapeutic strategy to potentiate the efficacy of DNA-damaging agents and to exploit synthetic lethality in tumors with specific genetic backgrounds. This technical guide provides a comprehensive overview of the preclinical antineoplastic activities of this compound, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound exerts its antineoplastic effects by directly inhibiting the kinase activity of ATM.[2][5] This inhibition prevents the downstream phosphorylation of ATM substrates that are essential for the DDR, leading to a disruption of DNA damage checkpoint activation and repair.[2][5] Consequently, in cancer cells treated with this compound, DNA damage induced by exogenous agents such as ionizing radiation or chemotherapy is not efficiently repaired, leading to the accumulation of genomic instability and ultimately, apoptotic cell death.[2][6]

The primary mechanisms through which this compound demonstrates antineoplastic activity include:

-

Radiosensitization: By abrogating the ATM-mediated response to radiation-induced DSBs, this compound significantly enhances the cytotoxic effects of radiotherapy.[7]

-

Chemosensitization: this compound potentiates the anticancer activity of DNA-damaging chemotherapeutic agents like topoisomerase inhibitors (e.g., irinotecan).[1]

-

Synthetic Lethality with PARP Inhibitors: In combination with Poly (ADP-ribose) polymerase (PARP) inhibitors such as olaparib, this compound induces synthetic lethality.[7] By inhibiting ATM, this compound creates a dependency on PARP for DNA repair, and the concurrent inhibition of both pathways leads to catastrophic DNA damage and cell death, particularly in tumors with existing DDR defects.[7]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been demonstrated across a range of in vitro and in vivo models.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of ATM with an IC50 of 0.58 nM (0.00058 µM) in HT29 colorectal cancer cells.[1] It exhibits high selectivity for ATM over other related kinases, as shown in the table below.

| Kinase | IC50 (µM) |

| ATM | 0.00058 |

| ATR | 6.2 |

| mTOR | 0.61 |

| PI3Kα | 1.4 |

| DNA-PK (enzyme) | 0.14 |

| Table 1: Selectivity profile of this compound against key kinases in the PIKK family. Data sourced from cellular or enzymatic assays.[1] |

In Vitro Growth Inhibition (in combination with Olaparib)

The combination of this compound with the PARP inhibitor olaparib has shown significant potentiation of growth inhibition across various cancer cell lines. The following table summarizes the GI50 (concentration for 50% growth inhibition) values for olaparib alone and in combination with 33 nM this compound.

| Cell Line | Cancer Type | Olaparib GI50 (µM) | Olaparib + this compound (33 nM) GI50 (µM) | Fold Potentiation |

| HCC1806 | Triple-Negative Breast Cancer | 1.8 | 0.08 | 22.5 |

| CAL-51 | Triple-Negative Breast Cancer | 3.5 | 0.3 | 11.7 |

| NCI-H2122 | Non-Small Cell Lung Cancer | >10 | 1.2 | >8.3 |

| SNU-16 | Gastric Cancer | 1.5 | 0.09 | 16.7 |

| MKN-45 | Gastric Cancer | >10 | 2.5 | >4.0 |

| Table 2: Potentiation of olaparib-induced growth inhibition by this compound in various cancer cell lines.[7][8] |

In Vivo Tumor Growth Inhibition

In preclinical xenograft models, this compound in combination with DNA-damaging agents has demonstrated significant tumor growth inhibition (TGI). For instance, in a patient-derived triple-negative breast cancer xenograft model (HBCx-10), the combination of this compound and olaparib resulted in enhanced antitumor effects.[1] Similarly, in a colorectal cancer xenograft model (SW620), while this compound alone had no single-agent efficacy, its combination with irinotecan led to tumor regression.[1]

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway Inhibition by this compound

The following diagram illustrates the central role of ATM in the DNA damage response and the mechanism of action of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the antineoplastic effects of this compound.

Detailed Experimental Protocols

Western Blot for Phosphorylated ATM (pATM) and γH2AX

-

Cell Lysis: Treat cancer cells with this compound with or without a DNA-damaging agent. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pATM (Ser1981), total ATM, γH2AX (Ser139), total H2AX, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for γH2AX Foci

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound and/or a DNA-damaging agent.

-

Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block the cells with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against γH2AX overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.

-

Quantification: Analyze the images to quantify the number of γH2AX foci per nucleus.[5]

Colony Formation Assay

-

Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells per well) in a 6-well plate and allow them to attach.

-

Treatment: Treat the cells with various concentrations of this compound, a DNA-damaging agent, or a combination of both.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixing and Staining: Fix the colonies with methanol and stain them with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the untreated control.[9][10]

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation and Treatment: Culture and treat cells with this compound and/or other agents as required.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[11][12][13][14]

Patient-Derived Xenograft (PDX) Models

-

Tumor Implantation: Surgically implant fresh tumor tissue from a patient into immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth and Passaging: Monitor tumor growth. Once the tumors reach a certain size, they can be passaged into new cohorts of mice for expansion.

-

Treatment Studies: When tumors in the experimental cohort reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, olaparib alone, and the combination).

-

Monitoring and Endpoint: Measure tumor volume and body weight regularly. The study endpoint is typically reached when tumors in the control group reach a predetermined size.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group to assess efficacy.[15][16][17]

Conclusion

This compound is a potent and selective ATM inhibitor with significant antineoplastic activity, particularly when used in combination with DNA-damaging therapies such as radiation and PARP inhibitors. Its ability to disrupt the DNA damage response provides a strong rationale for its continued investigation in clinical trials for the treatment of various cancers. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of ATM inhibition.

References

- 1. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 15. f.oaes.cc [f.oaes.cc]

- 16. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]

AZD0156: A Technical Overview of its Function in Disrupting DNA Damage Repair

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on AZD0156, a potent and selective oral inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. It outlines the core mechanism of action, summarizes key preclinical quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved in its function as a disruptor of the DNA damage response (DDR).

Core Mechanism of Action: Inhibition of the ATM Signaling Cascade

This compound is an orally bioavailable inhibitor that targets the ATM kinase, a critical mediator of the cellular response to DNA double-strand breaks (DSBs)[1][2]. ATM is a serine/threonine protein kinase that is activated by DSBs, initiating a signaling cascade that coordinates cell cycle checkpoint activation, DNA repair, and apoptosis[1][3][4]. By binding to and inhibiting the kinase activity of ATM, this compound effectively abrogates this response[1]. This disruption prevents the phosphorylation of downstream ATM substrates, such as CHK2, RAD50, and H2AX, thereby preventing DNA damage checkpoint activation and impairing the repair of cytotoxic DSBs[2][5]. This mechanism not only induces apoptosis in tumor cells that overexpress ATM but also sensitizes cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies[1].

References

- 1. Facebook [cancer.gov]

- 2. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

Methodological & Application

AZD0156 In Vitro Assay Protocols for Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0156 is a potent and selective, orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATM is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3] In many cancers, the DDR pathway is dysregulated, making it an attractive target for therapeutic intervention. This compound, by inhibiting ATM, can prevent the repair of DNA damage, leading to synthetic lethality in cancer cells with specific DNA repair defects or sensitizing them to DNA-damaging agents like chemotherapy and radiation.[2][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound is a highly selective ATM inhibitor with a reported IC50 of 0.58 nM in a cell-based assay measuring ATM auto-phosphorylation at Serine 1981.[2][5] Its selectivity for ATM is over 1,000-fold higher than for other related kinases such as ATR, mTOR, and PI3Kα.[5][6] By inhibiting ATM, this compound abrogates the phosphorylation of downstream substrates, thereby disrupting the DNA damage checkpoint, impeding DNA repair, and ultimately inducing apoptosis in cancer cells.[1]

Data Presentation

This compound Single Agent Activity

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Treatment Duration | Reference |

| PC-3 | Prostate Cancer | Clonogenic Survival | 0.28 | Not Specified | [1] |

| DU145 | Prostate Cancer | Clonogenic Survival | 0.30 | Not Specified | [1] |

| LNCaP | Prostate Cancer | Clonogenic Survival | 0.29 | Not Specified | [1] |

| HCT8 | Colorectal Cancer | Cell Titer Glo | ~5 | 72 hours | [6] |

| RKO | Colorectal Cancer | Cell Titer Glo | ~5 | 72 hours | [6] |

| LOVO | Colorectal Cancer | Cell Titer Glo | ~5 | 72 hours | [6] |

| HT29 | Colorectal Cancer | Cell Titer Glo | ~5 | 72 hours | [6] |

This compound Combination Activity with Olaparib

| Cell Line | Cancer Type | Assay | Olaparib GI50 (µM) (DMSO Control) | Olaparib GI50 (µM) (+33 nM this compound) | Treatment Duration | Reference |

| HCC1806 | Triple-Negative Breast Cancer | Sytox Green | 0.3 | 0.03 | 5-8 days | [2] |

| CAL-51 | Triple-Negative Breast Cancer | Sytox Green | >10 | 1 | 5-8 days | [2] |

| NCI-H2122 | Non-Small Cell Lung Cancer | Sytox Green | 3 | 0.3 | 5-8 days | [2] |

| SNU-16 | Gastric Cancer | Sytox Green | >10 | 1 | 5-8 days | [2] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 1,500-3,000 cells per well in 100 µL of complete medium and incubate overnight.[6]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours.[6]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

Methylene blue staining solution (0.5% w/v in 50% ethanol)

Procedure:

-

Seed a suitable number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5 nM, 10 nM) for 24 hours. For combination studies, a DNA-damaging agent can be added 3 hours after this compound treatment.

-

After 24 hours, replace the drug-containing medium with fresh, drug-free medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS and stain with methylene blue solution for 30 minutes at room temperature.

-

Gently wash the plates with water and allow them to air dry.

-

Count the colonies containing more than 50 cells.

-

Calculate the plating efficiency and survival fraction for each treatment condition.

Western Blot Analysis for ATM Signaling

This protocol is to detect the inhibition of ATM kinase activity by measuring the phosphorylation of its downstream targets.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DNA-damaging agent (e.g., etoposide, ionizing radiation)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-p-CHK2 (Thr68), anti-p-RAD50 (Ser635), anti-γH2AX (Ser139), and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with the desired concentration of this compound (e.g., 30 nM) for 1 hour.[5]

-

Induce DNA damage (e.g., treat with etoposide or irradiate).

-

After the desired time point (e.g., 1-4 hours post-damage induction), wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[6]

-

Wash the membrane three times with TBST for 10 minutes each.[6]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

PBS

-

Trypsin-EDTA

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Seed 300,000 cells per well in 6-well plates and incubate overnight.[6]

-

Treat the cells with this compound (e.g., 50 nM, 100 nM) for 24 hours.[6]

-

Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.[6]

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: this compound inhibits ATM kinase, a key regulator of the DNA damage response.

Caption: General workflow for in vitro assays with this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. crisprcasx.com [crisprcasx.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ATM kinase inhibitor this compound in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor-specific radiosensitizing effect of the ATM inhibitor this compound in melanoma cells with low toxicity to healthy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of AZD0156 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of AZD0156, a potent and selective ATM kinase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound relevant to the preparation of stock solutions.

| Parameter | Value | Source(s) |

| Molecular Weight | 461.56 g/mol | [1][2] |

| CAS Number | 1821428-35-6 | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility in DMSO | Approx. 20 mg/mL (43.33 mM) | [2] |

| Recommended Powder Storage | -20°C for up to 3 years | [2] |

| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 2 years | [2] |

Signaling Pathway of this compound

This compound is a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, this compound prevents the downstream signaling cascade, thereby sensitizing cancer cells to DNA-damaging agents.

Figure 1. Simplified signaling pathway of this compound action.

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.

3.1. Materials

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Calibrated micropipettes and sterile, nuclease-free pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact. DMSO can facilitate the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

3.3. Preparation Workflow

Figure 2. Experimental workflow for preparing this compound stock solution.

3.4. Step-by-Step Procedure

-

Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Calculation: To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = Desired Volume (mL) x 10 mmol/L x 461.56 g/mol

-

For 1 mL of a 10 mM stock solution, you will need 4.6156 mg of this compound.

-

-

Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Dissolution:

-

Transfer the weighed powder into a sterile, amber microcentrifuge tube or vial. The use of amber vials is recommended to protect the compound from light.

-

Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath or gentle warming (not exceeding 37°C) may be applied. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

-

For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 2 years), store at -80°C.[2]

-

Properly label all aliquots with the compound name, concentration, date of preparation, and your initials.

-

Best Practices for Use

-

When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Always include a vehicle control (DMSO at the same final concentration as the test compound) in your experiments.

-

Before use, thaw a single aliquot of the stock solution at room temperature and gently vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles of the same aliquot.

References

Application Notes and Protocols for Western Blot Analysis of pATM (S1981) Following AZD0156 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of phosphorylated ATM at serine 1981 (pATM-S1981) by Western blot in response to treatment with AZD0156, a potent and selective ATM kinase inhibitor.[1][2] The provided methodologies are intended to guide researchers in accurately assessing the pharmacodynamic effects of this compound on the ATM signaling pathway.

Introduction

This compound is an orally bioavailable and selective inhibitor of the ATM (Ataxia-Telangiectasia Mutated) kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATM is activated in response to DNA double-strand breaks (DSBs), initiating a signaling cascade that coordinates cell cycle arrest, DNA repair, and apoptosis.[3] A key event in ATM activation is its autophosphorylation at serine 1981 (S1981).[3][4] this compound effectively inhibits this autophosphorylation, thereby abrogating downstream ATM signaling.[5] This makes the quantification of pATM (S1981) a crucial pharmacodynamic biomarker for assessing the biological activity of this compound in both preclinical and clinical settings.[6][7] Western blotting is a widely used and effective method to measure the levels of pATM (S1981).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the Western blot analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data on the inhibitory effect of this compound on pATM. This data is compiled from preclinical studies and illustrates the dose-dependent inhibition of ATM autophosphorylation.

| Cell Line | Treatment Conditions | This compound Concentration | % Inhibition of pATM (S1981) | Reference |

| HT29 | 1 hour pre-incubation followed by X-ray irradiation | 0.58 nM (IC50) | 50% | [5][8] |

| FaDu WT | 1 hour pre-incubation prior to 5 Gy irradiation | Dose-dependent | Not specified | [5][7] |

| A549 | 24-hour exposure to M6620 (ATRi) to induce ATM activation | Not applicable (illustrates ATM activation) | N/A | [6] |

| Lymphocytes | Exposure to 2 Gy irradiation | Not applicable (illustrates ATM activation) | N/A | [9] |

Experimental Protocols

Materials and Reagents

-

Cell Lines: e.g., HT29, FaDu, or other relevant cancer cell lines.

-

This compound: Prepare stock solutions in DMSO.

-

DNA Damaging Agent: e.g., Irradiation source, Etoposide, or Neocarzinostatin.

-

Lysis Buffer: Modified RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

Recipe for Modified RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[8]

-

Immediately before use, add: 1 mM PMSF, 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate).[8][10]

-

-

Protein Assay Reagent: e.g., BCA or Bradford reagent.

-

SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS.

-

Transfer Buffer: Standard Tris-glycine buffer with methanol.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).